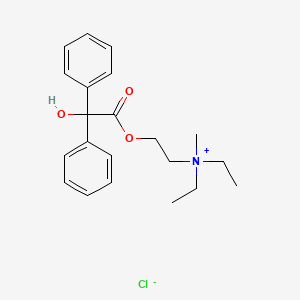
Benzilyloxyethyldiethylmethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzilyloxyethyldiethylmethylammonium chloride is a quaternary ammonium compound with the molecular formula C21H28ClNO3 . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzilyloxyethyldiethylmethylammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. For example, triethylamine can be reacted with benzyl chloride in the presence of a solvent like acetone . The reaction is carried out at elevated temperatures, often around 80°C, and the product is purified by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient solvents and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzilyloxyethyldiethylmethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as ethanol or acetone .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzilyloxyethyldiethylmethylammonium oxide, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
Benzilyloxyethyldiethylmethylammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzilyloxyethyldiethylmethylammonium chloride involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer, leading to increased permeability and potential cell lysis . This property makes it effective as a disinfectant and in drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethyldioctadecylammonium bromide: Known for its use in similar applications as a surfactant and disinfectant.
Uniqueness
Benzilyloxyethyldiethylmethylammonium chloride is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
1166-85-4 |
|---|---|
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;chloride |
InChI |
InChI=1S/C21H28NO3.ClH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KQVQBPSOWVZVQD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


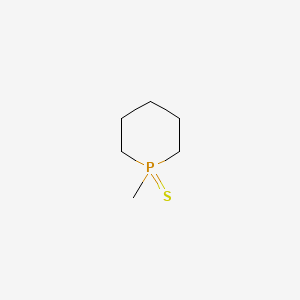
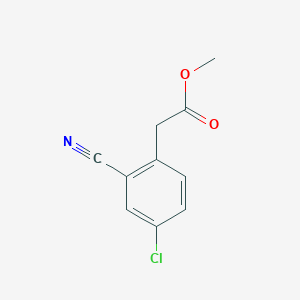

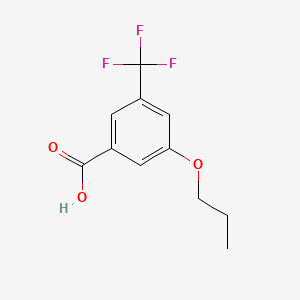
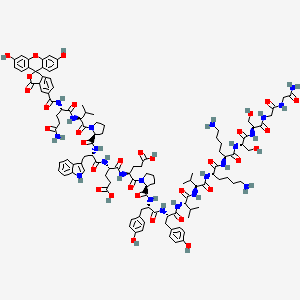
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)

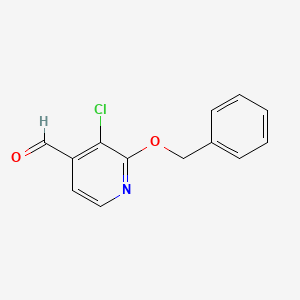
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
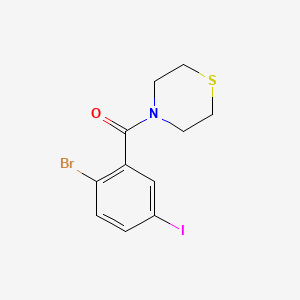
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
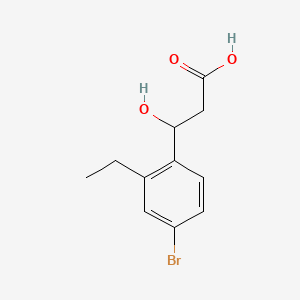
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

